REACTION_CXSMILES
|
NC1C=C(OC)C(OC)=CC=1.N([O-])=O.[Na+].[CH3:16][O:17][C:18]1[CH:19]=[C:20]([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][N:27]=2)[CH:21]=[CH:22][C:23]=1[O:24][CH3:25].[CH3:32][O:33][C:34]1[CH:35]=[C:36]([C:42]2[CH:47]=[CH:46][N:45]=[CH:44][CH:43]=2)[CH:37]=[CH:38][C:39]=1[O:40][CH3:41].C.Cl.[CH3:50][O:51][C:52]1[CH:53]=[C:54]([C:60]2[CH:61]=[N:62][CH:63]=[CH:64][CH:65]=2)[CH:55]=[CH:56][C:57]=1[O:58][CH3:59]>Cl.N1C=CC=CC=1.O>[CH3:32][O:33][C:34]1[CH:35]=[C:36]([C:42]2[CH:47]=[CH:46][N:45]=[CH:44][CH:43]=2)[CH:37]=[CH:38][C:39]=1[O:40][CH3:41].[CH3:50][O:51][C:52]1[CH:53]=[C:54]([C:60]2[CH:61]=[N:62][CH:63]=[CH:64][CH:65]=2)[CH:55]=[CH:56][C:57]=1[O:58][CH3:59].[CH3:16][O:17][C:18]1[CH:19]=[C:20]([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][N:27]=2)[CH:21]=[CH:22][C:23]=1[O:24][CH3:25] |f:1.2,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=CC1)OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
2-(3,4-dimethoxyphenyl)pyridines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)C1=NC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)C1=CC=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
3-(3,4-dimethoxyphenyl)pyridine hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.COC=1C=C(C=CC1OC)C=1C=NC=CC1
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred further for an additional fifteen minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
To a stirred mixture cooled in an ice-salt bath
|
Type
|
ADDITION
|
Details
|
containing 200 g
|
Type
|
ADDITION
|
Details
|
containing 102 g
|
Type
|
TEMPERATURE
|
Details
|
while maintaining a reaction temperature below 5° C.
|
Type
|
ADDITION
|
Details
|
during this addition
|
Type
|
ADDITION
|
Details
|
added slowly over a period of about two and one-half hours to 2 l
|
Type
|
CUSTOM
|
Details
|
preheated to 40° C.
|
Type
|
CUSTOM
|
Details
|
between 45°-55° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated on A steam bath for one hour
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
(about fifteen hours) and then the solvent was distilled off in vacuo on a steam bath
|
Type
|
ADDITION
|
Details
|
To the residue was added 400 ml
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with three 600 ml
|
Type
|
ADDITION
|
Details
|
The aqueous layer was treated with decolorizing charcoal
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
by adding aqueous ammonia
|
Type
|
CUSTOM
|
Details
|
the oily product that separated
|
Type
|
EXTRACTION
|
Details
|
was extracted with chloroform
|
Type
|
DISTILLATION
|
Details
|
The chloroform was distilled off in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield 165.7 g
|
Type
|
CUSTOM
|
Details
|
These three isomers were separated by chromatography
|
Type
|
CUSTOM
|
Details
|
sintered glass funnel successively using by volume 1:1 n-hexane-ether, ether
|
Type
|
CUSTOM
|
Details
|
Evaporation of the ether
|
Type
|
CUSTOM
|
Details
|
eluate yielded 67.8 g
|
Type
|
CUSTOM
|
Details
|
Evaporation of the 2% methanol-in-ether
|
Type
|
CUSTOM
|
Details
|
eluate yielded
|
Type
|
ADDITION
|
Details
|
a mixture of the 3- and 4-isomers, 45.6 g
|
Type
|
CUSTOM
|
Details
|
, as a semi-solid, which was crystallized from ether
|
Type
|
CUSTOM
|
Details
|
to produce 24.8 g
|
Type
|
ADDITION
|
Details
|
a mixture of 30.8 g
|
Type
|
CUSTOM
|
Details
|
of the 2-, 3-, and 4-isomers as a red oil and the mixture was rechromatographed as above
|
Type
|
CUSTOM
|
Details
|
There was then obtained another 15 g
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated on a rotary-evaporator
|
Type
|
CUSTOM
|
Details
|
to yield a greenish residue, which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from isopropyl alcohol
|
Type
|
CUSTOM
|
Details
|
to produce 33 g
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)C1=CC=NC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)C=1C=NC=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)C1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
NC1C=C(OC)C(OC)=CC=1.N([O-])=O.[Na+].[CH3:16][O:17][C:18]1[CH:19]=[C:20]([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][N:27]=2)[CH:21]=[CH:22][C:23]=1[O:24][CH3:25].[CH3:32][O:33][C:34]1[CH:35]=[C:36]([C:42]2[CH:47]=[CH:46][N:45]=[CH:44][CH:43]=2)[CH:37]=[CH:38][C:39]=1[O:40][CH3:41].C.Cl.[CH3:50][O:51][C:52]1[CH:53]=[C:54]([C:60]2[CH:61]=[N:62][CH:63]=[CH:64][CH:65]=2)[CH:55]=[CH:56][C:57]=1[O:58][CH3:59]>Cl.N1C=CC=CC=1.O>[CH3:32][O:33][C:34]1[CH:35]=[C:36]([C:42]2[CH:47]=[CH:46][N:45]=[CH:44][CH:43]=2)[CH:37]=[CH:38][C:39]=1[O:40][CH3:41].[CH3:50][O:51][C:52]1[CH:53]=[C:54]([C:60]2[CH:61]=[N:62][CH:63]=[CH:64][CH:65]=2)[CH:55]=[CH:56][C:57]=1[O:58][CH3:59].[CH3:16][O:17][C:18]1[CH:19]=[C:20]([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][N:27]=2)[CH:21]=[CH:22][C:23]=1[O:24][CH3:25] |f:1.2,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=CC1)OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
2-(3,4-dimethoxyphenyl)pyridines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)C1=NC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)C1=CC=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
3-(3,4-dimethoxyphenyl)pyridine hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.COC=1C=C(C=CC1OC)C=1C=NC=CC1
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred further for an additional fifteen minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
To a stirred mixture cooled in an ice-salt bath
|
Type
|
ADDITION
|
Details
|
containing 200 g
|
Type
|
ADDITION
|
Details
|
containing 102 g
|
Type
|
TEMPERATURE
|
Details
|
while maintaining a reaction temperature below 5° C.
|
Type
|
ADDITION
|
Details
|
during this addition
|
Type
|
ADDITION
|
Details
|
added slowly over a period of about two and one-half hours to 2 l
|
Type
|
CUSTOM
|
Details
|
preheated to 40° C.
|
Type
|
CUSTOM
|
Details
|
between 45°-55° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated on A steam bath for one hour
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
(about fifteen hours) and then the solvent was distilled off in vacuo on a steam bath
|
Type
|
ADDITION
|
Details
|
To the residue was added 400 ml
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with three 600 ml
|
Type
|
ADDITION
|
Details
|
The aqueous layer was treated with decolorizing charcoal
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
by adding aqueous ammonia
|
Type
|
CUSTOM
|
Details
|
the oily product that separated
|
Type
|
EXTRACTION
|
Details
|
was extracted with chloroform
|
Type
|
DISTILLATION
|
Details
|
The chloroform was distilled off in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield 165.7 g
|
Type
|
CUSTOM
|
Details
|
These three isomers were separated by chromatography
|
Type
|
CUSTOM
|
Details
|
sintered glass funnel successively using by volume 1:1 n-hexane-ether, ether
|
Type
|
CUSTOM
|
Details
|
Evaporation of the ether
|
Type
|
CUSTOM
|
Details
|
eluate yielded 67.8 g
|
Type
|
CUSTOM
|
Details
|
Evaporation of the 2% methanol-in-ether
|
Type
|
CUSTOM
|
Details
|
eluate yielded
|
Type
|
ADDITION
|
Details
|
a mixture of the 3- and 4-isomers, 45.6 g
|
Type
|
CUSTOM
|
Details
|
, as a semi-solid, which was crystallized from ether
|
Type
|
CUSTOM
|
Details
|
to produce 24.8 g
|
Type
|
ADDITION
|
Details
|
a mixture of 30.8 g
|
Type
|
CUSTOM
|
Details
|
of the 2-, 3-, and 4-isomers as a red oil and the mixture was rechromatographed as above
|
Type
|
CUSTOM
|
Details
|
There was then obtained another 15 g
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated on a rotary-evaporator
|
Type
|
CUSTOM
|
Details
|
to yield a greenish residue, which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from isopropyl alcohol
|
Type
|
CUSTOM
|
Details
|
to produce 33 g
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)C1=CC=NC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)C=1C=NC=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)C1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |